molecular formula C10H14N2O2 B13796352 2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine

2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine

Cat. No.: B13796352
M. Wt: 194.23 g/mol
InChI Key: MYDKFVXYAAWJIL-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine is an organic compound that features an ethoxy group attached to a phenyl ring, which is further connected to an acetamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 2-ethoxybenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired acetamidine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the acetamidine group to primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzaldehyde: A precursor in the synthesis of 2-(2-Ethoxy-phenyl)-N-hydroxy-acetamidine.

    2-Ethoxyphenol: Another compound with an ethoxy group attached to a phenyl ring, but with different functional properties.

    N-Hydroxyacetamidine: Shares the acetamidine group but lacks the ethoxy-phenyl moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H14N2O2/c1-2-14-9-6-4-3-5-8(9)7-10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12)

InChI Key

MYDKFVXYAAWJIL-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C/C(=N\O)/N

Canonical SMILES

CCOC1=CC=CC=C1CC(=NO)N

Origin of Product

United States

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